REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](=[CH:13][N:14]([CH3:16])C)[C:11]#[N:12].C([N:19](CC)CC)C.S(O)(O)(=O)=O.CNN>CCO>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:11]=[N:12][N:14]([CH3:16])[C:13]=1[NH2:19] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C(C#N)=CN(C)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (hexanes:EtOAc=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C2=C(N(N=C2)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |